molecular formula C24H14N2O3 B12572853 2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- CAS No. 299918-89-1

2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)-

Cat. No.: B12572853
CAS No.: 299918-89-1
M. Wt: 378.4 g/mol
InChI Key: RPUUHJNMJWXIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- is an organic compound with a complex structure that includes a furan ring, a quinoxaline moiety, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- is unique due to its combination of a furan ring, a quinoxaline moiety, and phenyl groups.

Properties

CAS No.

299918-89-1

Molecular Formula

C24H14N2O3

Molecular Weight

378.4 g/mol

IUPAC Name

5-phenyl-4-(3-phenylquinoxalin-2-yl)furan-2,3-dione

InChI

InChI=1S/C24H14N2O3/c27-22-19(23(29-24(22)28)16-11-5-2-6-12-16)21-20(15-9-3-1-4-10-15)25-17-13-7-8-14-18(17)26-21/h1-14H

InChI Key

RPUUHJNMJWXIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.